molecular formula C10H7NO3 B8765131 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-

3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-

Cat. No.: B8765131
M. Wt: 189.17 g/mol
InChI Key: YCAZALSUJDPQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is known for its significant role in medicinal chemistry and synthetic organic chemistry due to its versatile applications. The quinoline ring system, which consists of a benzene ring fused with a pyridine ring, is a common scaffold in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, which starts with aniline derivatives and involves cyclization to form the quinoline ring system . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods

Industrial production of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of numerous biologically active compounds highlight its importance in both research and industrial applications .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxo-3H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5,7H,(H,13,14)

InChI Key

YCAZALSUJDPQPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 4-quinolone-3-carboxylate (900 mg) (Maybridge Chemical Co. Ltd) in dioxan (6 ml)/water (6 ml) was treated with 40% NaOH solution (8 ml) and refluxed 6 hours. The solution was cooled, acidified to pH2 with conc. HCl and the solid filtered off and dried under vacuum in the presence of P2O5 to provide the title compound (785 mg). MS (−ve ion chemical ionisation) m/z 188([M−H]−, 100%).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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